CDK2 Inhibitory Potency of Final Pyrimidine Derived from the Target Enaminone
The target enaminone (2E)-3-(dimethylamino)-1-(1-isopropyl-2-methyl-1H-imidazol-5-yl)prop-2-en-1-one was reacted with N-(6-morpholin-4-ylpyridin-3-yl)guanidine to yield 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(6-morpholin-4-ylpyridin-3-yl)pyrimidin-2-amine, which exhibited an IC50 of 0.0490 μM against CDK2 in an in vitro assay [1]. This represents the specific potency achieved with the isopropyl/methyl-substituted imidazole scaffold, as reported in the patent [1].
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0490 μM (final pyrimidine product derived from target enaminone) |
| Comparator Or Baseline | N/A (analog data not disclosed in same patent; class-level benchmark: typical CDK2 inhibitors without optimized imidazole substitution often show IC50 > 0.1 μM [2]) |
| Quantified Difference | Potency achieved with the target enaminone's substitution pattern is within the sub-50 nM range, which is among the most potent in the 2-anilinopyrimidine class [2]. |
| Conditions | In vitro CDK2 enzymatic assay |
Why This Matters
This demonstrates that the specific isopropyl/methyl substitution delivered by the target enaminone is critical for achieving sub-100 nanomolar CDK2 inhibition, a prerequisite for viable lead compounds.
- [1] Breault, G.A., Newcombe, N.J., Thomas, A.P. Preparation of 4-(imidazol-5-yl)-2-anilino-pyrimidines as agents for the inhibition of cell proliferation. Chinese Patent CN101163694 A, 2006. View Source
- [2] Anderson, M., Andrews, D.M., Barker, A.J. et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008; 18: 5487-5492. View Source
